molecular formula C17H16N2O3 B5717557 N'-[(E)-(2-methylphenyl)methylidene]-2,3-dihydro-1,4-benzodioxine-2-carbohydrazide

N'-[(E)-(2-methylphenyl)methylidene]-2,3-dihydro-1,4-benzodioxine-2-carbohydrazide

Cat. No.: B5717557
M. Wt: 296.32 g/mol
InChI Key: NUMAOMQUAIPBIT-VCHYOVAHSA-N
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Description

N’-[(E)-(2-methylphenyl)methylidene]-2,3-dihydro-1,4-benzodioxine-2-carbohydrazide is a Schiff base hydrazone compound. Schiff bases are characterized by the presence of a functional group that contains a nitrogen atom connected to a carbon atom via a double bond. This compound is derived from the condensation of 2-methylbenzaldehyde and 2,3-dihydro-1,4-benzodioxine-2-carbohydrazide. Schiff bases are known for their wide range of applications in various fields, including chemistry, biology, and medicine .

Preparation Methods

The synthesis of N’-[(E)-(2-methylphenyl)methylidene]-2,3-dihydro-1,4-benzodioxine-2-carbohydrazide typically involves the condensation reaction between 2-methylbenzaldehyde and 2,3-dihydro-1,4-benzodioxine-2-carbohydrazide. The reaction is usually carried out in an ethanol solvent under reflux conditions. The reaction mixture is heated for several hours until the formation of the Schiff base is complete. The product is then isolated by filtration and purified by recrystallization from ethanol .

Chemical Reactions Analysis

N’-[(E)-(2-methylphenyl)methylidene]-2,3-dihydro-1,4-benzodioxine-2-carbohydrazide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced derivatives.

    Substitution: The compound can participate in substitution reactions where functional groups are replaced by other groups.

Scientific Research Applications

N’-[(E)-(2-methylphenyl)methylidene]-2,3-dihydro-1,4-benzodioxine-2-carbohydrazide has several scientific research applications:

Mechanism of Action

The mechanism of action of N’-[(E)-(2-methylphenyl)methylidene]-2,3-dihydro-1,4-benzodioxine-2-carbohydrazide involves its interaction with biological targets such as enzymes and receptors. The compound can form coordination complexes with metal ions, which can inhibit the activity of certain enzymes. Additionally, it can interact with cellular components, leading to the disruption of cellular processes and exhibiting antimicrobial or anticancer effects .

Comparison with Similar Compounds

N’-[(E)-(2-methylphenyl)methylidene]-2,3-dihydro-1,4-benzodioxine-2-carbohydrazide can be compared with other Schiff base hydrazones, such as:

These comparisons highlight the uniqueness of N’-[(E)-(2-methylphenyl)methylidene]-2,3-dihydro-1,4-benzodioxine-2-carbohydrazide in terms of its specific substituents and the resulting properties.

Properties

IUPAC Name

N-[(E)-(2-methylphenyl)methylideneamino]-2,3-dihydro-1,4-benzodioxine-3-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H16N2O3/c1-12-6-2-3-7-13(12)10-18-19-17(20)16-11-21-14-8-4-5-9-15(14)22-16/h2-10,16H,11H2,1H3,(H,19,20)/b18-10+
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NUMAOMQUAIPBIT-VCHYOVAHSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1C=NNC(=O)C2COC3=CC=CC=C3O2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC=CC=C1/C=N/NC(=O)C2COC3=CC=CC=C3O2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H16N2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

296.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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